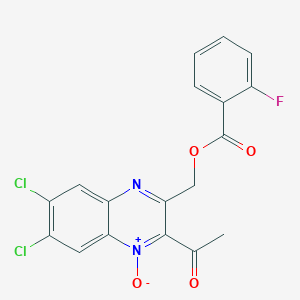
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide (FC-99) is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood, but it has been proposed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair (Wang et al., 2016). This inhibition leads to DNA damage and cell death in cancer cells. 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells (Li et al., 2017).
Biochemical and Physiological Effects
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death (Zhang et al., 2019). It has also been reported to inhibit the migration and invasion of cancer cells (Li et al., 2017). In addition, 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to reduce inflammation and oxidative stress in animal models of arthritis and liver injury (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications in cancer treatment and other diseases. However, there are also limitations to its use, including its toxicity and potential side effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for research on 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide-based therapies for cancer treatment and other diseases. Another area of research is the elucidation of the exact mechanism of action of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide, which could lead to the development of more effective and targeted therapies. Additionally, further studies are needed to evaluate the safety and potential side effects of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2,3-dichloroquinoxaline with 2-fluorobenzoyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified by column chromatography to obtain 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in high yield and purity (Wang et al., 2016).
Aplicaciones Científicas De Investigación
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to exhibit anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and leukemia (Wang et al., 2016; Li et al., 2017; Zhang et al., 2019). It has also been reported to have anti-inflammatory and anti-oxidant properties (Zhang et al., 2019). These findings suggest that 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide may have potential therapeutic applications in cancer treatment and other diseases.
Propiedades
IUPAC Name |
(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-13(10)21)22-14-6-11(19)12(20)7-16(14)23(17)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPLMWLLWNBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3F)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

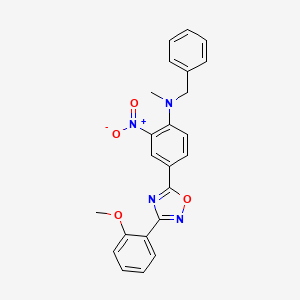

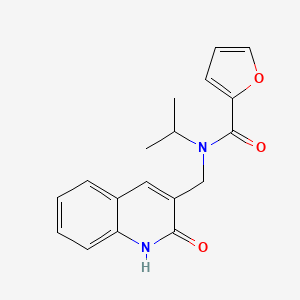



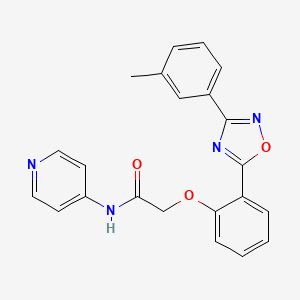
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
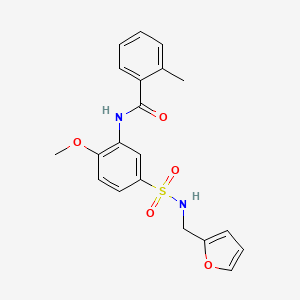
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)


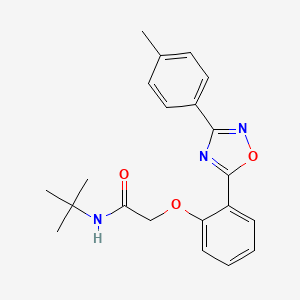
![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)